Heme Oxygenase-2 (HO-2) Inhibition: 5-Bromo-2-hydroxy-N-methylbenzamide vs. 5-Chloro Analog
5-Bromo-2-hydroxy-N-methylbenzamide exhibits measurable inhibition of rat heme oxygenase-2 (HO-2) in brain microsomes with an IC50 of 5.10 µM [1]. In contrast, the 5-chloro-2-hydroxy-N-methylbenzamide analog demonstrates significantly weaker HO-2 engagement, with an IC50 of 7.76 µM in comparable enzyme inhibition assays [2]. This ~52% improvement in potency for the bromo derivative highlights the impact of halogen substitution at the 5-position on target affinity.
| Evidence Dimension | IC50 for HO-2 inhibition |
|---|---|
| Target Compound Data | 5.10 µM (5.10E+3 nM) |
| Comparator Or Baseline | 5-Chloro-2-hydroxy-N-methylbenzamide: 7.76 µM (7.76E+3 nM) |
| Quantified Difference | ~2.66 µM lower IC50 (~52% greater potency) |
| Conditions | Rat brain microsomes, NADPH substrate, 10 min preincubation (5-bromo); HDAC inhibitor screening kit assay (5-chloro) |
Why This Matters
For researchers targeting HO-2 in neuroprotection or heme metabolism studies, the bromo derivative offers superior baseline potency, potentially reducing compound usage per assay and improving assay sensitivity.
- [1] BindingDB. BDBM50526846 (CHEMBL4559629): IC50 for HO-2 inhibition in rat brain microsomes. BindingDB. View Source
- [2] ChEMBL Interaction Report. CHEMBL3673102: IC50 for 5-chloro-2-hydroxy-N-methylbenzamide in HDAC inhibitor screening assay. ChEMBL. View Source
